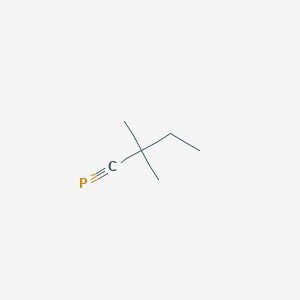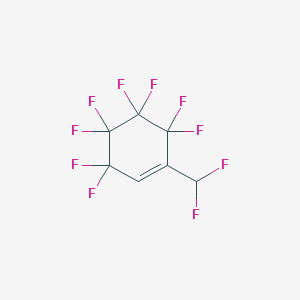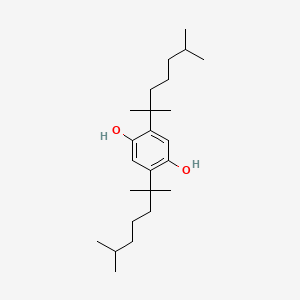![molecular formula C18H18N12O2S B14308980 N~2~,N~2'~-[Sulfonyldi(4,1-phenylene)]di(1,3,5-triazine-2,4,6-triamine) CAS No. 114155-23-6](/img/structure/B14308980.png)
N~2~,N~2'~-[Sulfonyldi(4,1-phenylene)]di(1,3,5-triazine-2,4,6-triamine)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~2~,N~2’~-[Sulfonyldi(4,1-phenylene)]di(1,3,5-triazine-2,4,6-triamine) is a complex organic compound that belongs to the class of 1,3,5-triazines. This compound is characterized by its unique structure, which includes a sulfonyldi(4,1-phenylene) group linked to two 1,3,5-triazine-2,4,6-triamine moieties. The compound has significant applications in various fields due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N2,N~2’~-[Sulfonyldi(4,1-phenylene)]di(1,3,5-triazine-2,4,6-triamine) typically involves the sequential nucleophilic substitution of cyanuric chloride with appropriate nucleophiles. The process begins with the reaction of cyanuric chloride with sulfonyldi(4,1-phenylene)amine under controlled conditions to form the intermediate product. This intermediate is then further reacted with additional nucleophiles to yield the final compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reactions are typically carried out in large reactors with precise temperature and pressure control to optimize yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
N~2~,N~2’~-[Sulfonyldi(4,1-phenylene)]di(1,3,5-triazine-2,4,6-triamine) undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to changes in its chemical structure and properties.
Condensation Reactions: The compound can participate in condensation reactions, forming larger molecules through the elimination of small molecules like water.
Common Reagents and Conditions
Common reagents used in these reactions include cyanuric chloride, sulfonyldi(4,1-phenylene)amine, and various nucleophiles. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yield and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted triazine derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of N2,N~2’~-[Sulfonyldi(4,1-phenylene)]di(1,3,5-triazine-2,4,6-triamine) involves its interaction with specific molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other 1,3,5-triazine derivatives, such as:
Hexamethylmelamine: Known for its antitumor properties.
2-Amino-4-morpholino-1,3,5-triazine: Used clinically to treat certain cancers.
Hydroxymethylpentamethylmelamine: An active metabolite with significant biological activity.
Uniqueness
N~2~,N~2’~-[Sulfonyldi(4,1-phenylene)]di(1,3,5-triazine-2,4,6-triamine) is unique due to its specific structural features, which confer distinct chemical and biological properties. Its sulfonyldi(4,1-phenylene) group and triazine moieties provide a versatile platform for various chemical modifications and applications .
Eigenschaften
CAS-Nummer |
114155-23-6 |
|---|---|
Molekularformel |
C18H18N12O2S |
Molekulargewicht |
466.5 g/mol |
IUPAC-Name |
2-N-[4-[4-[(4,6-diamino-1,3,5-triazin-2-yl)amino]phenyl]sulfonylphenyl]-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C18H18N12O2S/c19-13-25-14(20)28-17(27-13)23-9-1-5-11(6-2-9)33(31,32)12-7-3-10(4-8-12)24-18-29-15(21)26-16(22)30-18/h1-8H,(H5,19,20,23,25,27,28)(H5,21,22,24,26,29,30) |
InChI-Schlüssel |
YMCONURVFWBOOL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1NC2=NC(=NC(=N2)N)N)S(=O)(=O)C3=CC=C(C=C3)NC4=NC(=NC(=N4)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(2-Azidoethoxy)methyl]-5-fluoropyrimidine-2,4(1H,3H)-dione](/img/structure/B14308910.png)
![N,N-Dimethyl-N'-[(4-methylphenyl)carbamothioyl]methanimidamide](/img/structure/B14308923.png)

![5-[(2,5-dimethylphenyl)methyl]-1H-imidazole](/img/structure/B14308938.png)
![4-Hydroxy-2-oxabicyclo[2.2.2]octan-3-one](/img/structure/B14308941.png)


![Propanamide, 3,3'-[(phenylmethyl)imino]bis-](/img/structure/B14308956.png)


![[(Bromoindiganediyl)bis(methylene)]bis(trimethylsilane)](/img/structure/B14308972.png)



